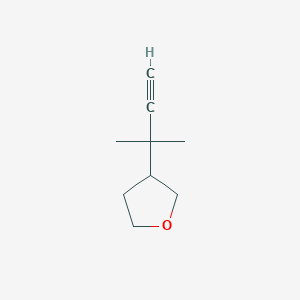
3-(2-Methylbut-3-yn-2-yl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbut-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a derivative of oxolane, featuring a 2-methylbut-3-yn-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted oxolane compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-Methylbut-3-yn-2-yl)oxolane.
Oxirane: Another key reactant in the synthesis process.
2-Methylbut-3-yn-2-yl carbamate: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an alkyne substituent
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-(2-methylbut-3-yn-2-yl)oxolane |
InChI |
InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
VYTSSVNKQMJWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
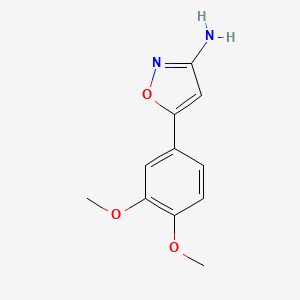
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
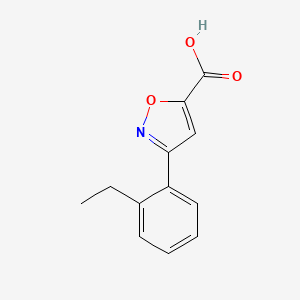

![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)
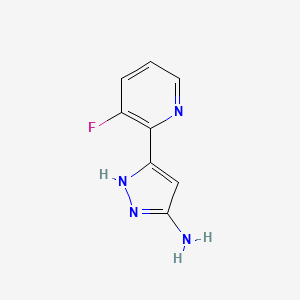
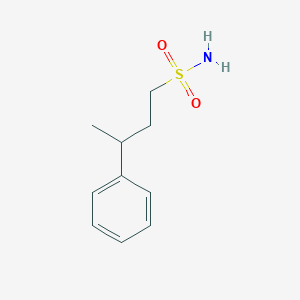
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
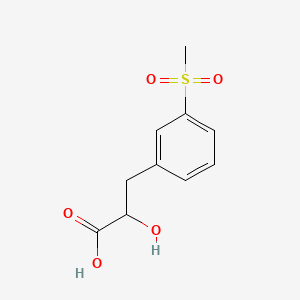
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)

